molecular formula C7H12O2 B1601166 Methyl 2-cyclobutylacetate CAS No. 72306-37-7

Methyl 2-cyclobutylacetate

Cat. No.: B1601166
CAS No.: 72306-37-7
M. Wt: 128.17 g/mol
InChI Key: SGXHANSUXZAOSN-UHFFFAOYSA-N
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Description

Methyl 2-cyclobutylacetate: is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a derivative of cyclobutane and is commonly used in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of cyclobutylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

  • Fischer Esterification: This method involves heating cyclobutylacetic acid with methanol under reflux conditions, typically using concentrated sulfuric acid as a catalyst.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often produced using a batch process where cyclobutylacetic acid and methanol are mixed in a reactor, and the reaction is catalyzed by an acid.

  • Continuous Process: Some industrial setups may use a continuous process where reactants are continuously fed into a reactor, and the product is continuously removed, ensuring a steady production rate.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form cyclobutylacetic acid.

  • Reduction: Reduction reactions can convert the ester to cyclobutylalcohol.

  • Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Cyclobutylacetic acid.

  • Reduction: Cyclobutylalcohol.

  • Substitution: Amides or other substituted esters.

Scientific Research Applications

Chemistry: Methyl 2-cyclobutylacetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be used as a reagent in biochemical assays and studies involving esterases. Medicine: The compound may be used in the synthesis of pharmaceuticals and as a precursor for drug development. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-cyclobutylacetate exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by a nucleophile, resulting in the formation of cyclobutylacetic acid and methanol. The molecular targets and pathways involved vary based on the application and reaction conditions.

Comparison with Similar Compounds

  • Methyl Acetate: A simple ester used in various industrial applications.

  • Ethyl Acetate: Another commonly used ester with similar properties but a different alkyl group.

  • Methyl Cyclohexylacetate: Similar in structure but with a cyclohexyl group instead of cyclobutyl.

Uniqueness: Methyl 2-cyclobutylacetate is unique due to its cyclobutyl group, which imparts different chemical properties compared to other esters with larger or more complex alkyl groups.

Properties

IUPAC Name

methyl 2-cyclobutylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-7(8)5-6-3-2-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXHANSUXZAOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500902
Record name Methyl cyclobutylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72306-37-7
Record name Methyl cyclobutylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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